molecular formula C10H15NO2 B11781549 2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid

2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid

Cat. No.: B11781549
M. Wt: 181.23 g/mol
InChI Key: RQRBBYLMYIKYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid is a chemical building block featuring the 3-azabicyclo[3.3.1]nonane scaffold, a structure of high interest in medicinal chemistry and drug discovery. Compounds based on this nucleus are known to exhibit a broad spectrum of biological activities, as the scaffold is present in a range of naturally occurring alkaloids and synthetic bioactive molecules . Research into derivatives of this core has demonstrated potential for antimicrobial activity against various bacterial and fungal organisms . The rigid bicyclic ring system typically adopts a twin-chair conformation, which provides a unique three-dimensional structure for interacting with biological targets . This compound, with its reactive acetic acid moiety, is primarily used as a key synthetic intermediate for the development of novel pharmacologically active molecules. It is suitable for researchers exploring new antimicrobial agents, central nervous system (CNS) modulators, and other therapeutic candidates. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(3-azabicyclo[3.3.1]nonan-9-ylidene)acetic acid

InChI

InChI=1S/C10H15NO2/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7/h4,7-8,11H,1-3,5-6H2,(H,12,13)

InChI Key

RQRBBYLMYIKYRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC(C1)C2=CC(=O)O

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Using Dicarboxylic Acids

A foundational approach to constructing the 3-azabicyclo[3.3.1]nonane core involves the condensation of acetone dicarboxylic acid (1) with glutaraldehyde (2) in the presence of a primary amine. This method, adapted from the synthesis of 9-azabicyclo[3.3.1]nonane derivatives, proceeds via a Mannich-like reaction under acidic conditions . For instance, benzylamine serves as the nitrogen source, while sulfuric acid catalyzes the cyclization (Figure 1). The intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) is isolated through extraction with ethyl acetate and subsequent purification .

Key Reaction Conditions :

  • Temperature : 0–10°C during initial mixing, followed by aging at 25°C.

  • Acid Catalyst : 18% sulfuric acid.

  • Workup : Extraction with ethyl acetate (3×400 mL) and washing with water .

This route achieves a 57% yield of intermediate 3, as confirmed by quantitative 1H^1H-NMR analysis . While this method establishes the bicyclic framework, further steps are required to introduce the acetic acid group.

Reduction and Functionalization of Bicyclic Intermediates

The ketone group at position 3 of the bicyclic intermediate (3) can be reduced to an alcohol using sodium borohydride (NaBH4_4) in methanol . The resulting 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4) is subsequently dehydrated with concentrated sulfuric acid to form 9-benzyl-9-azabicyclo[3.3.1]non-3-ene (5) . This olefin intermediate is critical for introducing unsaturated bonds that facilitate further functionalization.

Optimization Insights :

  • Dehydration : 70% aqueous H2 _2SO4_4 at 100°C for 20 hours achieves >99% conversion to the olefin .

  • Yield : 93% for compound 5 after extraction and solvent removal .

The olefin (5) undergoes hydrogenolysis using Pd(OH)2 _2/C under hydrogen pressure (50 psi) to remove the benzyl protecting group, yielding 9-azabicyclo[3.3.1]nonane (6) . This intermediate is pivotal for subsequent oxidation or coupling reactions to attach the acetic acid moiety.

Cyclization with Bromoacetate Derivatives

A patent-pending strategy for functionalizing the 3-azabicyclo[3.3.1]nonane scaffold involves cyclization with ethyl bromoacetate in the presence of a sodium acetate-acetic acid buffer . Although originally reported for thiazolidinone derivatives, this method can be adapted to synthesize 2-(3-azabicyclo[3.3.1]nonan-9-ylidene)acetic acid by substituting thiosemicarbazones with hydrazine derivatives.

Procedure Overview :

  • Hydrazone Formation : Reacting 3-azabicyclo[3.3.1]nonan-9-one with hydrazine forms the corresponding hydrazone.

  • Cyclization : Treating the hydrazone with ethyl bromoacetate in acetic acid buffer induces cyclization, forming the acetic acid derivative .

Critical Parameters :

  • Molar Ratio : 1:1 stoichiometry between hydrazone and ethyl bromoacetate.

  • Reaction Time : 6–8 hours at reflux .

This method, while indirect, offers a pathway to introduce the acetic acid group via a one-pot cyclization process.

The direct introduction of the acetic acid group can be achieved through oxidative functionalization of the bicyclic amine. A patent describing 9-azabicyclo[3.3.1]nonane derivatives highlights the use of tungstate-based catalysts for oxidizing secondary amines to ketones, which can subsequently undergo condensation with malonic acid derivatives .

Proposed Pathway :

  • Oxidation : Treating 9-azabicyclo[3.3.1]nonane with Na2 _2WO4 _4·2H2 _2O and H2 _2O2_2 forms the 9-keto intermediate.

  • Knoevenagel Condensation : Reacting the ketone with malonic acid in acetic anhydride yields the α,β-unsaturated acetic acid derivative .

Advantages :

  • Catalyst Efficiency : Na2 _2WO4 _4·2H2 _2O enables mild oxidation conditions (25–40°C).

  • Yield : ~70% for analogous compounds .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Limitations
Condensation/CyclizationAcetone dicarboxylic acid5795Multi-step, requires benzyl protection
Bromoacetate CyclizationEthyl bromoacetate6590Requires hydrazone intermediate
Oxidative FunctionalizationNa2 _2WO4 _4·2H2 _2O7085Sensitivity to overoxidation

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated system and carboxylic acid group participate in selective oxidation processes:

Reagent/Conditions Product Key Findings
KMnO<sub>4</sub>/H<sup>+</sup> (acidic)3-Azabicyclo[3.3.1]nonan-9-one derivativesOxidation cleaves the double bond, yielding ketones while preserving the bicyclic core.
O<sub>3</sub> followed by reductive workupDicarboxylic acid derivativesOzonolysis fragments the exocyclic double bond, forming two carboxylic acid groups.

Nucleophilic Substitution

The electron-deficient double bond facilitates conjugate additions:

Nucleophile Reaction Conditions Product Application
Amines (e.g., NH<sub>3</sub>, primary amines)Ethanol, reflux, 6–8 hrsβ-Amino acid derivativesPrecursors for peptidomimetics .
Thiols (e.g., HS-R)THF, room temperature, 12 hrsThioether adductsPotential enzyme inhibitors.

Esterification and Amidation

The carboxylic acid undergoes standard derivatization:

Reagent Conditions Product Yield
SOCl<sub>2</sub>Reflux, 4 hrsAcid chloride intermediate85–90%
Ethanol/H<sup>+</sup>Reflux, 12 hrsEthyl ester78%
EDCl/HOBt, R-NH<sub>2</sub>DMF, 0°C → rt, 24 hrsAmides60–75%

Cyclization Reactions

The compound serves as a scaffold for heterocycle formation:

Reagent Conditions Product Biological Activity
Ethyl bromoacetateNaOAc/AcOH buffer, 80°C, 4 hrs1,3-Thiazolidin-4-ones (e.g., compound 23 )Antimicrobial (MIC: 6.25 µg/mL vs. S. aureus) .
Hydrazine derivativesEtOH, Δ, 8 hrsHydrazone-linked bicyclic analogsAnalgesic and anti-inflammatory leads .

Conjugate Addition-Elimination

The α,β-unsaturated system participates in tandem reactions:

Reagent Conditions Product Mechanistic Insight
Grignard reagents (R-MgX)Dry THF, −78°C → rt, 12 hrsβ-Substituted carboxylic acids1,4-Addition followed by protonation.
Enolates (e.g., CH<sub>3</sub>COCH<sub>2</sub><sup>−</sup>)THF, −20°C, 6 hrsDienolate adductsUsed in tandem annulation reactions .

Key Research Findings

  • Antimicrobial Activity : Thiazolidin-4-one derivatives exhibit potent activity against Staphylococcus aureus (MIC = 6.25 µg/mL) and Candida albicans .

  • Stereochemical Influence : Boat-chair conformations of the bicyclic core enhance binding to microbial targets compared to chair-chair conformers .

  • Synthetic Flexibility : Continuous flow reactors optimize yields (>85%) in esterification and amidation steps.

Scientific Research Applications

2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic system can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in the Bicyclic Core

3-Azabicyclo[3.3.1]nonane Derivatives
  • 2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile Structure: Substitution of the acetic acid group with a nitrile (-CN) and addition of two phenyl groups at positions 2 and 4 . Conformation: Both fused rings adopt chair conformations (piperidine: q3 = 0.598 Å; cyclohexane: q3 = -0.556 Å), with phenyl rings inclined at 23.7° . Interactions: Stabilized solely by van der Waals forces due to the absence of hydrogen-bonding groups .
  • Methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]-hydrazinecarboxylate Structure: Incorporates 4-fluorophenyl substituents and a hydrazinecarboxylate group . Conformation: Twin-chair conformation with puckering parameters (q2 = 0.122 Å, q3 = -0.556 Å) similar to the parent compound . Interactions: Hydrogen bonding between the hydrazinecarboxylate group and adjacent molecules forms molecular chains .
Ring Size Variations
  • 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic Acid Structure: Smaller bicyclic system (3.2.1 instead of 3.3.1) with an acetic acid group .

Functional Group Modifications

Compound Name Functional Group Molecular Weight Key Interactions Biological Relevance Reference
Target Compound Acetic Acid 314.41* Hydrogen bonding Antimicrobial, anti-inflammatory
2-[exo-3-oxa-9-azabicyclo...]acetic acid Oxalic acid hemi 460.48 Ionic (acid-base) Enhanced solubility
9-Methyl-9-azabicyclo[...]nonan-3-amine Amine 182.26 Hydrogen bonding (NH) Serotonin receptor ligands
tert-Butoxycarbonyl (Boc) derivative Boc-protected 406.23 Steric hindrance Synthetic intermediate

*Molecular weight calculated based on C22H22N2O2.

Substituent Effects on Activity

  • Phenyl vs. Fluorophenyl Groups: Diphenyl substituents (e.g., in acetonitrile derivative) enhance lipophilicity, favoring membrane penetration .
  • Acetic Acid vs. Nitrile :
    • The acetic acid group enables salt formation and hydrogen bonding, critical for solubility and target binding .
    • Nitrile groups (-CN) offer metabolic resistance but reduce polarity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of bicyclic precursors followed by functionalization. Optimization can be achieved by varying catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature gradients. Computational reaction path search methods, such as quantum chemical calculations, can predict favorable intermediates and transition states, reducing trial-and-error experimentation . For purity assessment, HPLC (≥98% purity) and recrystallization in ethanol/water mixtures are recommended .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming bicyclic scaffold integrity and acetic acid side-chain placement. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies carboxylate and azabicyclo C-N stretching bands. Comparative analysis with X-ray crystallography (where feasible) resolves ambiguities in stereochemistry .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Solubility screening in DMSO (for stock solutions) followed by dilution in buffered aqueous systems (e.g., PBS at pH 7.4) is standard. For low solubility, co-solvents (e.g., PEG-400) or micellar formulations (using Tween-80) can enhance bioavailability. Dynamic Light Scattering (DLS) monitors colloidal stability .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., enzymes), using crystal structures (PDB) to validate binding affinities. Hirshfeld surface analysis further clarifies intermolecular interactions in solid-state structures .

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

  • Methodological Answer : Cross-validate NMR chemical shifts with DFT-calculated shielding constants (GIAO method). For discrepancies in vibrational spectra (IR/Raman), refine computational models by adjusting basis sets (e.g., B3LYP/6-311++G**) or incorporating solvent effects (PCM model). Experimental X-ray data should anchor conformational analyses .

Q. What strategies enable enantioselective synthesis of this bicyclic compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) can induce stereocontrol during cyclization. Enzymatic resolution (lipases) separates enantiomers post-synthesis. Circular Dichroism (CD) and chiral HPLC (e.g., Chiralpak IA column) confirm enantiomeric excess (≥99%) .

Q. How do reaction fundamentals (e.g., kinetics, thermodynamics) inform reactor design for scaled-up synthesis?

  • Methodological Answer : Perform kinetic profiling (via in-situ FTIR or calorimetry) to identify rate-limiting steps. Thermodynamic parameters (ΔH, ΔS) derived from Van’t Hoff plots guide temperature/pressure optimization. Continuous-flow reactors (microfluidic systems) enhance heat/mass transfer for exothermic or hazardous intermediates .

Data Contradiction and Validation

Q. What protocols validate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) involve incubating the compound at 40°C/75% RH for 1–3 months. HPLC monitors degradation products, while LC-MS identifies breakdown pathways (e.g., hydrolysis of the azabicyclo ring). pH-rate profiles (1–13) elucidate acid/base sensitivity .

Q. How can researchers reconcile discrepancies in bioactivity data across cell lines or animal models?

  • Methodological Answer : Standardize assay conditions (e.g., serum-free media, consistent cell passage numbers). Use isogenic cell lines to control for genetic variability. Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers. In vivo studies should include pharmacokinetic profiling (plasma t½, AUC) to correlate exposure with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.